Boc-Alg(Boc)2-OH

Description

BenchChem offers high-quality Boc-Alg(Boc)2-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Alg(Boc)2-OH including the price, delivery time, and more detailed information at info@benchchem.com.

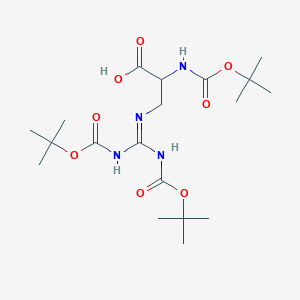

Structure

3D Structure

Properties

IUPAC Name |

3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFDNRSWAHJRET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-Alg(Boc)2-OH chemical structure and properties

An In-Depth Technical Guide to Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)-L-arginine (Boc-Arg(Boc)₂-OH)

Executive Summary

This technical guide provides a comprehensive overview of Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)-L-arginine, commonly referred to as Boc-Arg(Boc)₂-OH. It is a critical amino acid derivative utilized primarily in Boc-chemistry solid-phase peptide synthesis (SPPS). The strongly basic and nucleophilic nature of the arginine guanidinium side chain necessitates robust protection to prevent unwanted side reactions during peptide assembly. Boc-Arg(Boc)₂-OH addresses this challenge by protecting all three of arginine's amino functionalities with acid-labile tert-butyloxycarbonyl (Boc) groups.

This document, intended for researchers, chemists, and drug development professionals, delves into the chemical structure, properties, and applications of this reagent. It provides a comparative analysis against other protected arginine derivatives, offers detailed experimental protocols for its use, and discusses the implications of its choice on the overall synthetic strategy, including final cleavage conditions. The guide aims to equip scientists with the necessary technical insights to effectively utilize Boc-Arg(Boc)₂-OH in the synthesis of complex peptides for therapeutic and research applications.

Introduction: The Challenge of Arginine Protection

In the field of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high yield and purity.[] This choice is particularly critical for trifunctional amino acids like arginine, whose side chain contains a highly basic guanidinium group (pKa ≈ 12.5). This functional group can interfere with peptide bond formation through salt formation, acylation, and other side reactions. Therefore, its effective protection is non-negotiable for a successful synthesis.

Boc-Arg(Boc)₂-OH is a specialized derivative of L-arginine designed for use in the tert-butyloxycarbonyl (Boc) protection strategy for peptide synthesis.[2] In this compound, the α-amino group is protected with a temporary Boc group, which is cleaved at each cycle of the synthesis. The side-chain guanidinium group is protected by two additional, more stable Boc groups, which remain intact until the final cleavage step. This tris-Boc protection scheme provides exceptional shielding of the reactive side chain, ensuring the integrity of the peptide assembly process.

It is worth noting that the nomenclature "Boc-Alg(Boc)₂-OH" is likely a typographical error for Boc-Arg(Boc)₂-OH, as "Arg" is the standard three-letter code for arginine.[3] This guide will proceed with the chemistry and application of the correctly identified arginine derivative.

Chemical Structure and Properties

The molecular structure of Boc-Arg(Boc)₂-OH features three Boc protecting groups, providing a high degree of lipophilicity and steric hindrance around the amino functionalities.

IUPAC Name: (2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid.[4]

Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 97745-69-2 | [2][4][5] |

| Molecular Formula | C₂₁H₃₈N₄O₈ | [2][4][5] |

| Molecular Weight | 474.56 g/mol | [5][6][7] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in organic solvents (e.g., DCM, DMF); sparingly soluble in water | [2] |

Strategic Application in Peptide Synthesis

The primary application of Boc-Arg(Boc)₂-OH is as a building block in Boc-based solid-phase peptide synthesis (SPPS). The choice between the two major orthogonal protection schemes, Boc and Fmoc (9-fluorenylmethoxycarbonyl), fundamentally dictates the reagents and conditions used throughout the synthesis.[]

Rationale for the Boc-Protection Strategy

The Boc strategy was a foundational technique for SPPS. It involves the use of an acid-labile Boc group for temporary Nα-protection, which is removed at each step with a moderate acid like trifluoroacetic acid (TFA). The side-chain protecting groups, such as the two Boc groups on the arginine side chain, are more robust and require a very strong acid, typically anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the resin.

The key advantage of the tris-Boc protection on arginine is its robustness. It completely suppresses any side reactions related to the guanidinium group during coupling. However, this robustness comes at the cost of requiring harsh, hazardous cleavage conditions, which can be detrimental to sensitive peptides.

Comparative Analysis: Boc-Arg(Boc)₂-OH vs. Fmoc-Arg(Pbf)-OH

A critical decision in modern peptide synthesis is the choice between Boc and Fmoc strategies, exemplified by the selection of the protected arginine derivative.

| Feature | Boc-Arg(Boc)₂-OH | Fmoc-Arg(Pbf)-OH |

| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Nα-Deprotection | Moderate Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20% Piperidine in DMF) |

| Side-Chain Protection | 2 x Boc groups | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Side-Chain Deprotection | Strong Acid (e.g., Anhydrous HF) | Moderate Acid (e.g., TFA cocktail) |

| Key Advantage | Extremely robust side-chain protection, minimizing side reactions during assembly. | Milder overall conditions, especially for final cleavage, enhancing compatibility with sensitive sequences. |

| Key Disadvantage | Requires hazardous HF for final cleavage, necessitating specialized equipment. | Pbf group can be partially labile to repeated piperidine treatments; potential for side reactions like lactam formation. |

Experimental Protocols: Incorporation into a Peptide Chain

The following is a representative protocol for the manual incorporation of a Boc-Arg(Boc)₂-OH residue into a peptide chain using Boc-SPPS.

Protocol: Single Coupling Cycle in Boc-SPPS

1. Resin Preparation & Swelling:

- Place the peptide-resin (with a free N-terminal amine) in a suitable reaction vessel.

- Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) to prepare for the coupling reaction.

- Causality: Swelling the resin is crucial as it exposes the reactive sites on the polymer support, ensuring efficient diffusion of reagents and improving reaction kinetics.

2. Nα-Boc Deprotection:

- Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes. Drain.

- Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Nα-Boc group.

- Wash the resin thoroughly with DCM to remove residual TFA.

- Causality: A two-stage deprotection minimizes potential damage to acid-sensitive linkages on the resin. The subsequent washes are critical to remove all traces of acid before the neutralization and coupling steps.

3. Neutralization:

- Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF to neutralize the N-terminal ammonium trifluoroacetate salt.

- Wash thoroughly with DMF to remove excess base.

- Causality: The free amine must be regenerated from its salt form to be nucleophilic enough to attack the activated carboxyl group of the incoming amino acid.

4. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve Boc-Arg(Boc)₂-OH (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.

- Add DIEA (4-8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the drained, neutralized resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Causality: Pre-activation converts the carboxylic acid of the protected amino acid into a more reactive ester (e.g., an O-acylisourea derivative), which is highly susceptible to nucleophilic attack by the resin's free N-terminal amine.

5. Monitoring and Washing:

- Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

- Once complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Workflow Visualization

Caption: Iterative workflow for incorporating an amino acid using Boc-SPPS.

Applications in Drug Discovery and Research

The use of Boc-Arg(Boc)₂-OH enables the synthesis of arginine-rich peptides, which are of significant interest in drug development due to the unique properties conferred by the guanidinium side chain.

-

Cell-Penetrating Peptides (CPPs) : The guanidinium groups of arginine are fundamental to the membrane-translocating ability of CPPs. These peptides can deliver therapeutic cargo (e.g., small molecules, nucleic acids) into cells, enhancing drug efficacy. The use of a robustly protected arginine derivative ensures the synthesis of high-purity CPPs.[3]

-

Antimicrobial Peptides (AMPs) : Many AMPs are cationic and derive their activity from arginine residues. The positive charge allows them to selectively interact with and disrupt negatively charged bacterial membranes.[3]

-

Prodrug Synthesis : Protected amino acids like Boc-Arg(Boc)₂-OH have been utilized in the synthesis of amino acid prodrugs of cytotoxic agents, demonstrating potential for developing targeted cancer therapies.[2]

Conclusion

Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)-L-arginine (Boc-Arg(Boc)₂-OH) is a highly effective and robust building block for the incorporation of arginine in Boc-based solid-phase peptide synthesis. Its comprehensive side-chain protection minimizes the risk of side reactions, making it a reliable choice for the synthesis of complex, arginine-containing peptides. While its use necessitates harsh final cleavage conditions with anhydrous HF, the stability and reliability it offers during peptide assembly make it an indispensable tool for specific synthetic strategies, particularly in the development of cell-penetrating and antimicrobial peptides. The selection of this reagent should be a deliberate choice based on the final peptide's sensitivity, the available equipment, and the overall synthetic goals.

References

- BenchChem Technical Support Team. (2025). Application of Boc-D-Alg(Z)2-OH in Drug Discovery. Benchchem.

- CymitQuimica. (n.d.). CAS 97745-69-2: Boc-Arg(Boc)2-OH. CymitQuimica.

- BenchChem Technical Support Team. (2025). Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis. Benchchem.

- National Center for Biotechnology Information. (n.d.). Boc-arg(boc)2-OH | C21H38N4O8. PubChem.

- Peptides International. (n.d.). Boc-Arg(Boc)₂-OH [97745-69-2]. Peptides.

- Bachem. (n.d.). Boc-Arg(Boc)₂-OH. Bachem Products.

- Fisher Scientific. (n.d.). Bachem Boc-Arg(Boc)2-OH, Quantity: Each of 1. Fisher Scientific.

- Protheragen. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Protheragen.

Sources

- 2. CAS 97745-69-2: Boc-Arg(Boc)2-OH | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-arg(boc)2-OH | C21H38N4O8 | CID 11385959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. Bachem Boc-Arg(Boc)2-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

Precision Engineering of Peptide Activity: A Technical Guide to Short-Chain Arginine Analogs

Executive Summary

In the optimization of therapeutic peptides, Arginine (Arg) is a double-edged sword. Its guanidino group is critical for receptor binding and cell penetration, yet its specific geometry makes it a primary target for rapid degradation by trypsin-like proteases.

This guide focuses on two critical non-canonical analogs: 2-amino-3-guanidinopropionic acid (Agp) and 2-amino-4-guanidinobutyric acid (Agb) . By systematically shortening the aliphatic side chain by one or two methylene units, researchers can retain the essential positive charge of Arginine while modulating steric volume and dramatically extending proteolytic half-life. This whitepaper details the structural rationale, synthetic protocols, and functional implications of deploying Agp and Agb in peptide drug design.

Part 1: The Structural Landscape

The biological activity of Arginine is driven by the guanidinium headgroup, which remains protonated at physiological pH (pKa ~13.[1][2]8) and forms bidentate hydrogen bonds. Short-chain analogs preserve this electronic signature but alter the spatial projection of the charge.

Structural Comparison

| Analog | Abbr. | Side Chain Length | Methylene Units (n) | Distance (α-C to Guanidine) | Primary Utility |

| Arginine | Arg | Long | 3 | ~4.8 Å | Native receptor binding; Cell penetration. |

| 2-amino-4-guanidinobutyric acid | Agb | Medium | 2 | ~3.6 Å | Probing spatial tolerance; Moderate stability increase. |

| 2-amino-3-guanidinopropionic acid | Agp | Short | 1 | ~2.4 Å | High proteolytic stability ; "Arginine walk" scanning. |

Physicochemical Implications[1][2][3][4][5][6][7][8][9]

-

Basicity: While the inductive effect of the closer

-amino group in Agp may slightly lower the pKa compared to Arg, the guanidino group remains fully protonated (>99%) at physiological pH (7.4), preserving electrostatic interactions. -

Conformational Constraint: The shorter side chains of Agp and Agb reduce the entropic cost of binding if the receptor pocket is shallow, but they destabilize

-helical structures compared to Arg due to side-chain/backbone steric interference [1].

Part 2: Synthetic Methodologies (SPPS)

Incorporating Agp and Agb into peptides requires careful selection of protecting groups. Standard Fmoc-Arg(Pbf)-OH coupling protocols often fail or result in low yields for these analogs due to lactamization or steric hindrance.

Strategy A: Pre-formed Building Blocks (The "Gold Standard")

For maximum sequence fidelity, use commercially available orthogonal building blocks.

-

For Agp: Use Fmoc-Agp(Boc)₂-OH . The bis-Boc protection is crucial to prevent side reactions during coupling.

-

For Agb: Use Fmoc-Agb(Pbf, Boc)-OH . This mixed protection strategy balances acid sensitivity with steric bulk.

Strategy B: On-Resin Guanidinylation (The "Application Scientist" Approach)

When pre-formed amino acids are expensive or unavailable, the most robust method is the conversion of diamino residues (Dap or Dab) directly on the solid phase. This method is highly effective but requires strict adherence to orthogonality.

Protocol: On-Resin Conversion of Dap to Agp

Reagents:

-

Precursor: Fmoc-Dap(Mtt)-OH (Diaminopropionic acid with acid-labile Mtt protection).

-

Guanidinylating Agent: 1H-Pyrazole-1-carboxamidine hydrochloride (HPC) or N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[3]

-

Base: DIPEA (N,N-Diisopropylethylamine).[4]

Step-by-Step Workflow:

-

Coupling: Incorporate Fmoc-Dap(Mtt)-OH into the peptide sequence using standard DIC/Oxyma coupling.

-

Selective Deprotection: Remove the Mtt group without cleaving the peptide from the resin or removing the N-terminal Fmoc.

-

Wash: DCM (3x).[4]

-

Reagent: 1% TFA in DCM (flow wash until yellow color disappears, approx 10-15 min).

-

Neutralize: 5% DIPEA in DMF.

-

-

Guanidinylation:

-

Dissolve 1H-Pyrazole-1-carboxamidine HCl (5-10 eq) and DIPEA (10 eq) in DMF.

-

Add to resin and shake at Room Temp for 4–16 hours.

-

Note: The pyrazole byproduct is easily washed away.

-

-

Final Cleavage: Proceed with standard Fmoc removal and TFA cleavage.

Visualization: On-Resin Guanidinylation Workflow

Figure 1: Orthogonal protection strategy allows selective conversion of Diaminopropionic acid (Dap) to Agp directly on the solid support.

Part 3: Functional Impact & Stability[1]

The primary driver for substituting Arg with Agp/Agb is proteolytic resistance . Trypsin and similar serine proteases rely on a precise geometric fit. The enzyme's S1 pocket contains a deep Aspartate (Asp189) residue at the bottom, which anchors the Arg guanidino group via salt bridges.

The "Steric Mismatch" Mechanism

-

Arginine (n=3): The side chain is the perfect length to reach Asp189, positioning the scissile peptide bond exactly at the catalytic triad (His57, Asp102, Ser195).

-

Agp (n=1): The side chain is too short. The guanidino group cannot reach the anchoring Asp189 without pulling the peptide backbone into the pocket, which distorts the scissile bond alignment relative to the catalytic Serine. This misalignment drastically reduces the rate of hydrolysis (

).

Visualization: Trypsin S1 Pocket Interaction

Figure 2: Mechanistic basis for protease resistance. Agp fails to bridge the gap to Asp189, preventing the alignment necessary for peptide bond hydrolysis.

Part 4: Case Study & Validation Protocol

Objective: Validate the stability of an Agp-substituted lead compound against serum proteases.

Experimental Protocol: Comparative Trypsin Digest

-

Preparation: Dissolve Peptide A (Arg-containing) and Peptide B (Agp-analog) in PBS (pH 7.4) to a concentration of 1 mM.

-

Enzyme Addition: Add Trypsin (bovine pancreatic) at an Enzyme:Substrate ratio of 1:100 (w/w).

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot samples at T=0, 15m, 60m, 4h, and 24h. Quench immediately with 1% TFA.

-

Analysis: Analyze via RP-HPLC (C18 column) or LC-MS.

-

Expectation: Peptide A will show rapid degradation (>50% loss in <1 hour). Peptide B (Agp) should remain >90% intact after 4 hours [2].

-

References

-

Effect of Arg side chain length on helix formation: Title: Helix formation and capping energetics of arginine analogs with varying side chain length. Source: National Institutes of Health (NIH) / PubMed Link:[Link]

-

Stability of Short-Chain Analogs: Title: Short arginine analogs: peptide synthesis and prediction of biological effects. Source: Teknoscienze Link:[Link]

-

Guanidinylation Reagents: Title: 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines.[5][6][7] Source: Journal of Organic Chemistry (ACS) Link:[6][Link]

-

Arginine pKa Revision: Title: Arginine: Its pKa value revisited.[1][8][9][10] Source: Protein Science (NIH/PubMed) Link:[Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]

- 4. peptideweb.com [peptideweb.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. reddit.com [reddit.com]

- 9. letstalkacademy.com [letstalkacademy.com]

- 10. reddit.com [reddit.com]

An In-depth Technical Guide to Boc-L-2-amino-3-guanidinopropionic Acid Derivatives: Synthesis, Characterization, and Application

Abstract

The guanidinium functional group, the hallmark of the amino acid arginine, is a powerful structural motif in medicinal chemistry and drug development.[1][2] Its capacity to remain protonated at physiological pH enables critical electrostatic and hydrogen-bonding interactions with biological targets.[2][3] This guide provides a comprehensive technical overview of Boc-L-2-amino-3-guanidinopropionic acid derivatives, which serve as essential building blocks for incorporating the guanidino moiety into peptides and other complex molecules. We will explore the strategic considerations behind their synthesis, detailing robust protocols for guanidinylation and protection. Furthermore, this guide will cover essential analytical techniques for characterization, their application in solid-phase peptide synthesis (SPPS), and critical insights into deprotection strategies to ensure the integrity of the final product. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile derivatives in their work.

Introduction: The Significance of the Guanidino Group

The guanidino side chain of arginine is fundamental to many biological processes. Its positive charge is crucial for interactions with negatively charged species like phosphate groups in nucleic acids and carboxylates in proteins. This functionality is harnessed in various therapeutic areas:

-

Antimicrobial Peptides (AMPs): The cationic nature of arginine-rich peptides is key to their interaction with and disruption of negatively charged bacterial membranes.[4]

-

Cell-Penetrating Peptides (CPPs): The guanidinium groups are central to the membrane-translocating properties of CPPs, which are used as vectors to deliver therapeutic cargo into cells.[4]

-

Enzyme Inhibition: Many enzyme active sites are designed to recognize and bind the guanidinium group, making guanidine-containing molecules potent inhibitors for targets like Factor XIa.[1]

Synthesizing molecules that incorporate this group, however, presents challenges due to its high basicity and nucleophilicity, which can interfere with subsequent chemical transformations.[1][5] This necessitates a strategic approach involving protecting groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amine, offering stability under various conditions while being readily removable under acidic conditions, a cornerstone of the Boc strategy in peptide synthesis.[][] This guide focuses on derivatives of L-2-amino-3-guanidinopropionic acid, a shorter homolog of arginine, providing a unique building block for fine-tuning peptide structure and function.

Synthesis Strategies: The Art of Controlled Guanidinylation

The core of synthesizing Boc-L-2-amino-3-guanidinopropionic acid derivatives lies in the controlled introduction of a protected guanidino group onto an amine precursor. A direct guanidinylation approach early in the synthesis is often more efficient than indirect methods that require multiple protection and deprotection steps of a latent amine.[1][5] The key is to use a guanidinylating reagent where the guanidino moiety is "tamed" by protecting groups, tempering its basicity and nucleophilicity.[2]

Choosing the Right Guanidinylating Reagent

Several Boc-protected guanidinylating reagents are commercially available or can be synthesized, each with distinct reactivity profiles. The choice of reagent is critical and depends on the nucleophilicity of the amine being functionalized.

| Reagent Name | Structure | Key Characteristics |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | (Structure not available) | A stable, crystalline, and highly efficient reagent for guanylating primary and secondary amines.[2] |

| N,N'-Bis(Boc)-S-methylisothiourea | (Structure not available) | A widely used, commercially available reagent suitable for many common amines.[2] |

| N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's Reagent) | (Structure not available) | A highly reactive agent, ideal for guanidinylating less nucleophilic or sterically hindered amines.[2] |

Causality Note: The triflyl group in Goodman's Reagent is a powerful electron-withdrawing group, making the central carbon of the guanidine highly electrophilic and thus more reactive towards weaker nucleophiles. This increased reactivity is why it is reserved for more challenging substrates.

General Synthetic Workflow

The overall strategy involves the reaction of a suitable α-amino, β-amino acid precursor with a di-Boc-protected guanidinylating agent. This workflow ensures that the final product has the α-amine protected for subsequent use, for instance, in peptide synthesis.

Caption: General workflow for the synthesis of a Boc-protected guanidinopropionic acid derivative.

Experimental Protocol: Guanidinylation of a Primary Amine

This protocol describes a self-validating system for the synthesis of an N,N'-di-Boc-protected guanidine from a primary amine, adapted from established methods.[2][5]

Objective: To guanidinylate a primary amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Materials:

-

Primary amine substrate (1.0 eq)

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary amine substrate in anhydrous DMF.

-

Reagent Addition: Add the base (TEA or DIEA), followed by the N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).

-

Trustworthiness Check: Monitoring the reaction to completion is crucial. An incomplete reaction complicates purification and reduces yield. LC-MS is definitive, allowing for the identification of the mass of the starting material, intermediate, and final product.

-

-

Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes the pyrazole byproduct and any acidic impurities. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.

Characterization and Quality Control

Rigorous analytical characterization is essential to validate the structure and purity of the synthesized derivatives before their use in sensitive applications like drug synthesis.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information.[9] For Boc-L-2-amino-3-guanidinopropionic acid derivatives, ¹H NMR is used to confirm the presence of key functional groups.

| Proton Signal | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Information |

| Boc (t-butyl) | ~1.45 | singlet (s) | 9H | Confirms presence of the Boc protecting group on the α-amine. |

| Boc (guanidino) | ~1.50 | singlet (s) | 18H | Confirms presence of two Boc groups on the guanidino moiety. |

| α-CH | 4.0 - 4.5 | multiplet (m) | 1H | Chiral center proton. |

| β-CH₂ | 3.2 - 3.8 | multiplet (m) | 2H | Protons adjacent to the guanidino group. |

| NH (amide/guanidino) | 5.0 - 8.5 | broad (br) | 3H | Exchangeable protons; may vary. |

| Note: Chemical shifts can vary based on the solvent and the specific structure of the derivative.[8] The presence of rotamers due to the Boc carbamate bond can sometimes lead to the duplication of signals.[8] |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing purity. A reversed-phase method is typically employed.

| Parameter | Typical Value/Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for separation of moderately polar organic molecules. |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Trifluoroacetic acid (TFA) acts as an ion-pairing agent, improving peak shape for amine-containing compounds. |

| Detection | UV at 210-220 nm | Wavelength at which the amide and carbamate bonds absorb. |

| Purity Standard | >98% (by peak area) | A common minimum purity requirement for building blocks in drug discovery.[8] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected amino acid derivatives are foundational to one of the two major strategies in SPPS.[][10] The Boc/Bzl strategy uses acid-labile Boc groups for temporary Nα-protection and more robust, benzyl-based groups for side-chain protection.[10]

The SPPS Cycle with a Boc-Guanidino Derivative

The incorporation of a Boc-protected guanidino amino acid into a growing peptide chain on a solid support follows a repetitive cycle of deprotection, neutralization, and coupling.

Caption: The Boc-SPPS cycle for incorporating an amino acid derivative into a peptide chain.

Expert Insight: The neutralization step is critical in Boc-SPPS. After deprotection with TFA, the N-terminal amine is protonated as a trifluoroacetate salt. This must be converted to the free amine by a non-nucleophilic base like DIEA before it can effectively attack the activated carboxyl group of the incoming amino acid in the coupling step.[10]

Deprotection of the Guanidino Group: The Final Step

The ultimate goal is often the fully deprotected, biologically active molecule. Removing the Boc groups from the highly basic guanidine function requires carefully chosen acidic conditions and the use of "scavengers."

The Challenge: The Reactive Tert-Butyl Cation

During acid-mediated deprotection (e.g., with TFA), the Boc group is cleaved, releasing isobutylene, which is rapidly protonated to form a reactive tert-butyl cation.[11] This cation can alkylate sensitive residues in the peptide, such as Tryptophan or Methionine, leading to undesired side products.

Deprotection Protocol with Scavengers

Objective: To completely remove all Boc protecting groups from the guanidino moiety and the α-amine without generating side products.

Materials:

-

Boc-protected guanidino compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Scavenger: Triisopropylsilane (TIS) or Thioanisole

Procedure:

-

Preparation: Dissolve the fully protected compound in anhydrous DCM (or use neat TFA if the compound is soluble) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of mixing TFA and DCM and minimizes potential degradation.

-

Scavenger Addition: Add the scavenger (e.g., TIS, 2.5–5% v/v).

-

Causality Note: Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive amino acid side chains. TIS effectively traps the cation, preventing it from causing unwanted alkylation.[11]

-

-

TFA Addition: Slowly add TFA to the stirred solution to a final concentration of 50-95% (v/v).

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by LC-MS until deprotection is complete (typically 1-4 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and TFA. Co-evaporate with a solvent like toluene (3x) to remove residual TFA. The deprotected product can then be purified by preparative HPLC.

Troubleshooting Deprotection

| Issue | Likely Cause | Solution |

| Product +56 Da observed by LC-MS | tert-butylation side reaction. | Increase the concentration or change the type of scavenger used. Ensure anhydrous conditions.[11] |

| Incomplete Deprotection | Insufficient acid strength or reaction time. Steric hindrance. | Increase the TFA concentration (e.g., from 50% to 95%). Increase the reaction time or temperature slightly (e.g., to 40 °C).[11] |

Conclusion

Boc-L-2-amino-3-guanidinopropionic acid and its derivatives are sophisticated and enabling chemical tools. Their successful application hinges on a deep understanding of the principles governing guanidinylation, protection group strategy, and the nuances of their incorporation into and final cleavage from larger molecules. By employing robust, self-validating protocols for synthesis and deprotection, and by using precise analytical methods for characterization, researchers can confidently utilize these building blocks to construct novel peptides and other guanidine-containing compounds. This opens the door to new frontiers in drug discovery, from developing more potent antimicrobial agents to designing highly specific enzyme inhibitors, ultimately advancing the field of medicinal chemistry.

References

- Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid - -ORCA - Cardiff University. (URL: )

- Application of Boc-D-Alg(Z)2-OH in Drug Discovery - Benchchem. (URL: )

- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )

- The Synthesis of Bicyclic Guanidino Amino Acids - -ORCA - Cardiff University. (URL: )

- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N

- Guanidine synthesis by guanylation - Organic Chemistry Portal. (URL: )

- Application Notes and Protocols: The Use of Boc-Guanidine in the Preparation of Bioactive Compounds - Benchchem. (URL: )

- Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel - PMC. (URL: )

- Boc-guanidine deprotection side reactions and how to avoid them - Benchchem. (URL: )

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (URL: )

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: )

- A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline - Benchchem. (URL: )

- High-Purity Amino Acid Derivatives for Peptide Synthesis - BOC Sciences. (URL: )

- A Comparative Guide to NMR Characterization of THP-PEG13-Boc Purity - Benchchem. (URL: )

Sources

- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Molecular Weight and Structural Analysis of Boc-Alg(Boc)₂-OH

[1][2]

Executive Summary

Boc-Alg(Boc)₂-OH is a highly protected amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) to introduce a short-chain arginine analog into peptide sequences.[1][2] Chemically defined as

Key Chemical Metrics

| Property | Value |

| Chemical Name | Boc-L-2-amino-3-guanidinopropionic acid di-Boc derivative |

| Common Abbreviation | Boc-Agp(Boc)₂-OH (often listed as Boc-Alg(Boc)₂-OH) |

| CAS Number | 1248587-09-8 |

| Molecular Formula | |

| Molecular Weight | 446.50 g/mol |

| Exact Mass | 446.2377 |

Structural Identity & Logic

The structural integrity of Boc-Alg(Boc)₂-OH relies on the orthogonal protection of its reactive centers.[1][2] Unlike Arginine, which has a three-carbon spacer in its side chain, this molecule has a single carbon spacer (

Molecular Composition Breakdown

The molecular weight of 446.50 g/mol is derived from the core amino acid and three tert-butyloxycarbonyl (Boc) groups.[1][2]

-

Core Amino Acid (Agp): 2-Amino-3-guanidinopropionic acid (

).[1][2] -

Protection (

-Boc): Protects the alpha-amine.[1][2] -

Side Chain Protection (

-di-Boc): Protects the guanidino group to prevent side reactions (e.g., acylation) during coupling.[1][2]

Calculation:

Structural Visualization

The following diagram illustrates the hierarchical composition of the molecule and its relationship to standard Arginine.

Figure 1: Structural assembly of Boc-Alg(Boc)₂-OH contrasting the core scaffold with standard Arginine.[1][2]

Nomenclature & Ambiguity Resolution

Scientific accuracy requires distinguishing between the two common interpretations of "Alg".

| Abbreviation | Standard IUPAC Meaning | Meaning in "Boc-Alg(Boc)₂-OH" Context |

| Alg | Allylglycine (2-amino-4-pentenoic acid) | Agp (2-Amino-3-guanidinopropionic acid) |

| Side Chain | ||

| Reactivity | Olefin metathesis, hydrogenation | Hydrogen bonding, electrostatic interaction |

| Protection | Cannot accept (Boc)₂ on side chain | Requires (Boc)₂ to mask nucleophilic guanidine |

Critical Insight: If a protocol specifies "Alg" for a metathesis reaction, do not use Boc-Alg(Boc)₂-OH.[1][2] If the goal is to introduce a basic residue with a shorter reach than Arginine, this is the correct compound.[1][2]

Synthesis & Handling Protocols

Synthesis Pathway (Conceptual)

The synthesis of Boc-Alg(Boc)₂-OH typically proceeds via the guanylation of a diamino precursor.[1][2]

-

Starting Material: Boc-Dap-OH (Boc-L-2,3-diaminopropionic acid).[1][2]

-

Guanylation: The

-amine is reacted with a guanylating agent (e.g., -

Purification: The product is crystallized or purified via silica gel chromatography.[1][2]

Handling and Storage[1][2]

-

Physical State: White to off-white crystalline powder.[1][2]

-

Solubility: Soluble in organic solvents (DCM, DMF, DMSO, Methanol).[1][2] Poorly soluble in water due to lipophilic Boc groups.[1][2]

-

Storage:

, desiccated. The Boc groups are acid-labile; avoid exposure to TFA fumes or acidic vapors during storage.[1][2]

Deprotection Protocol (TFA Cleavage)

To reveal the active guanidino amino acid within a peptide:

Comparative Analysis: Guanidino Amino Acids

Researchers often use a "Guanidino Scan" to determine the optimal side-chain length for receptor binding.[1][2] Boc-Alg(Boc)₂-OH represents the shortest analog in this series.[1][2]

| Amino Acid | Abbreviation | Spacer Length | Side Chain Formula | MW (Tri-Boc Protected) |

| 3-Guanidinoalanine | Agp (Alg) | 1 Carbon | 446.50 | |

| 4-Guanidinobutyric | Agb | 2 Carbons | ~460.53 | |

| Arginine | Arg | 3 Carbons | 474.55 | |

| Homoarginine | Har | 4 Carbons | ~488.58 |

Experimental Implication: Using Boc-Alg(Boc)₂-OH restricts the conformational freedom of the guanidino group.[1][2] If biological activity is maintained or enhanced upon substitution of Arg with Agp (Alg), it suggests the receptor binding pocket is shallow or requires a rigid basic moiety close to the backbone.[1][2]

References

-

BLD Pharm. (2025).[1][2] Boc-D-Alg(Boc)2-OH Product Analysis and CAS 1931922-99-4. Retrieved from

-

ChemSrc. (2025).[1][2] Boc-Alg(Boc)2-OH (CAS 1248587-09-8) Physicochemical Properties. Retrieved from

-

Cayman Chemical. (2024).[1][2] Boc-Arg(Boc)2-OH Product Information and Structural Comparison. Retrieved from

-

PubChem. (2024).[1][2] Compound Summary: Arginine Derivatives and Nomenclature. Retrieved from

A Technical Guide to the Solubility of Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)-L-arginine (Boc-Arg(Boc)₂-OH) in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)-L-arginine, commonly known as Boc-Arg(Boc)₂-OH. This heavily protected amino acid derivative is a critical intermediate in solid-phase and solution-phase peptide synthesis, as well as in the development of complex pharmaceutical molecules.[1] Understanding its solubility is paramount for optimizing reaction kinetics, purification strategies, and overall process efficiency. This document delves into the theoretical principles governing its solubility, presents a qualitative solubility profile across a range of common organic solvents, and provides a detailed, field-proven experimental protocol for precise quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who handle protected amino acids and require a deep, practical understanding of their physical properties.

Introduction to Boc-Arg(Boc)₂-OH: Structure and Significance

Boc-Arg(Boc)₂-OH is a derivative of the amino acid L-arginine where the alpha-amino (Nα) group and both nitrogens of the side-chain guanidinium (Nω, Nω') group are protected by the tert-butoxycarbonyl (Boc) group.[1] With a molecular formula of C₂₁H₃₈N₄O₈ and a molecular weight of approximately 474.6 g/mol , its structure is dominated by the three bulky and lipophilic Boc groups.[2][3]

This extensive protection scheme serves a crucial purpose in chemical synthesis: it completely masks the nucleophilicity and basicity of the arginine residue's nitrogen atoms, allowing for selective reactions at other sites of a molecule.[1] However, this chemical advantage introduces a significant physical property challenge: solubility. The efficiency of coupling reactions, the ease of purification, and the ability to formulate concentrated stock solutions are all directly dependent on the solubility of this building block in the chosen reaction or mobile phase solvent. Inadequate solubilization can lead to poor reaction yields, precipitation issues, and analytical inaccuracies.[4][5]

The Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible. The molecular architecture of Boc-Arg(Boc)₂-OH provides clear indicators of its expected behavior.

-

Dominant Hydrophobic Character: The three Boc groups, each with a tert-butyl moiety, create a large, non-polar, and sterically hindered surface area. These groups primarily interact with solvents through weak van der Waals forces.

-

Shielded Polar Groups: While the core arginine structure contains polar functionalities (a carboxylic acid and the guanidinium backbone), these are effectively "shielded" by the bulky Boc protectors. The hydrogen bonding capacity of the guanidinium group is eliminated, and the carboxylic acid is the main remaining polar site.

-

Solvent Preference: Consequently, Boc-Arg(Boc)₂-OH is predicted to be most soluble in organic solvents that can effectively solvate its large non-polar regions. Its solubility in highly polar, protic solvents like water is expected to be very low.[1] Aprotic solvents, which lack hydrogen bond-donating capabilities, are often excellent choices for dissolving such heavily protected amino acids.[6][7]

The diagram below illustrates the relationship between the molecular structure of Boc-Arg(Boc)₂-OH and its affinity for different classes of solvents.

Sources

- 1. CAS 97745-69-2: Boc-Arg(Boc)2-OH | CymitQuimica [cymitquimica.com]

- 2. Boc-arg(boc)2-OH | C21H38N4O8 | CID 11385959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-Arg(Boc)2-OH - Cayman Chemical [bioscience.co.uk]

- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

Structural and Functional Profiling of Guanidino-Alanine Derivatives

Topic: : A Technical Guide to Agp in Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Pharmacologists.

From Synthetic Scaffolds to Peptidomimetics

Executive Summary: The "Arginine Gap"

In medicinal chemistry, the modulation of basic amino acid side chains is a critical strategy for optimizing potency and selectivity. While L-Arginine (Arg) is ubiquitous, its conformational flexibility often leads to promiscuous binding. Guanidino-alanine (specifically L-2-amino-3-guanidinopropionic acid , abbreviated as Agp ) represents a rigidified, lower homologue of arginine.

By shortening the side chain by two methylene groups (

This guide provides a technical deep-dive into the synthesis, stability, and application of Agp derivatives, distinguishing them clearly from their metabolic isomer,

Structural Biochemistry & Pharmacophore Mapping

To effectively utilize Agp, one must understand its physicochemical divergence from Arginine. The "Arginine Gap" refers to the specific distance between the

Comparative Physicochemical Profile[1][2]

| Feature | L-Arginine (Arg) | L-Homoarginine (hArg) | Guanidino-Alanine (Agp) |

| Side Chain Length | 3 Methylene units ( | 4 Methylene units ( | 1 Methylene unit ( |

| pKa (Guanidino) | ~12.5 | ~12.5 | ~11.8 - 12.0 |

| Electronic Effect | Inductive effect of | Negligible inductive effect. | Strong electron-withdrawing proximity. |

| Primary Utility | Native substrate. | Probe for deep pockets. | Probe for shallow pockets; NOS inhibition. |

Key Insight: The proximity of the electron-withdrawing

Visualization: The Homologue Spectrum

The following diagram illustrates the structural relationship and the "shortening" strategy used in peptidomimetics.

Caption: Pharmacophore comparison showing the entropic advantage of Agp in probing shallow binding pockets compared to native Arginine.

Synthetic Methodology: The Copper-Complex Route

Synthesizing Agp derivatives for Solid Phase Peptide Synthesis (SPPS) is non-trivial. Direct guanylation of diamino acids often leads to side reactions or poor solubility.

The Challenge: Selective guanylation of the

Protocol: Synthesis of Fmoc-Agp(Boc) -OH

This protocol yields a building block compatible with standard Fmoc SPPS.

Reagents Required:

-

L-2,3-Diaminopropionic acid monohydrochloride (L-DAP·HCl)

-

Copper(II) carbonate basic (

) - -Di-Boc-1H-pyrazole-1-carboxamidine (Guanylating agent)

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

-

EDTA (Ethylenediaminetetraacetic acid)

Step-by-Step Workflow:

-

Copper Complex Formation (Masking):

-

Dissolve L-DAP·HCl (10 mmol) in water (30 mL).

-

Add Basic Copper Carbonate (6 mmol) and reflux for 2 hours. The solution will turn deep blue, indicating the formation of the

complex. -

Mechanism:[1] The copper coordinates tightly with the

-amino and carboxylate groups, effectively protecting them.

-

-

Selective Guanylation:

-

To the blue solution, add

-Di-Boc-1H-pyrazole-1-carboxamidine (12 mmol) dissolved in dioxane/acetone. -

Stir at room temperature for 24-48 hours.

-

Observation: The

-amine attacks the electrophilic amidine carbon. The bulky Boc groups prevent over-reaction.

-

-

Decomplexation:

-

Add EDTA disodium salt (12 mmol) to the mixture. The solution will turn green/blue as EDTA strips the copper.

-

Alternatively, use thioacetamide to precipitate copper sulfide (black solid), though EDTA is cleaner for GMP purposes.

-

Filter and lyophilize to obtain the crude

.

-

-

Fmoc Protection:

-

Dissolve the crude intermediate in water/dioxane (1:1) with

(pH ~9). -

Add Fmoc-OSu (1.1 eq) dropwise at

. -

Acidify carefully to pH 3 with

and extract into ethyl acetate. -

Yield: Typically 60-70% overall.

-

Synthesis Flowchart (DOT)

Caption: Chelation-controlled synthesis of orthogonal Agp building blocks for peptide chemistry.

Biological & Pharmacological Applications[2][4][5][6][7][8]

Nitric Oxide Synthase (NOS) Inhibition

Agp derivatives are potent inhibitors of NOS isoforms.[2] The mechanism relies on the "shortened" reach of the guanidino group.

-

Mechanism: In nNOS and iNOS, L-Arginine binds with the guanidino group interacting with a glutamate residue near the heme iron. Agp, being shorter, cannot optimally bridge this gap while maintaining the

-amino/carboxyl alignment. -

Result: It acts as a competitive inhibitor or a "slow" substrate, uncoupling the enzyme and generating superoxide instead of NO in some contexts.

Peptidomimetics: The RGD Motif

The Arg-Gly-Asp (RGD) sequence is critical for integrin binding (

-

Experiment: Replacing Arg with Agp in cyclic RGD peptides (e.g.,

). -

Outcome: The shorter side chain imposes severe constraints on the integrin binding pocket. If affinity is maintained, it indicates the receptor pocket is shallow. If affinity drops drastically (which is common for

), it confirms the necessity of the

Analytical Characterization (LC-MS)

Separating Agp from Arginine and metabolic byproducts requires a robust method due to their high polarity.

Self-Validating Protocol: HILIC-MS/MS Reverse-phase C18 is often insufficient for retaining these polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.

| Parameter | Condition |

| Column | ZIC-HILIC or Amide-HILIC ( |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for basic guanidines) |

| Mobile Phase B | Acetonitrile |

| Gradient | 90% B to 40% B over 10 minutes |

| Detection | ESI Positive Mode (MRM) |

| Transitions | Agp: |

References

-

Vertex AI Search . (2024). Inhibition of nitric oxide formation by guanidines. National Institutes of Health. Link

-

Vertex AI Search . (2024). Structure-activity relationships of arginine analogues on nitric oxide synthase activity. National Institutes of Health. Link

-

Vertex AI Search . (2024). L-2-Amino-3-guanidinopropionic acid hydrochloride Product Information. Sigma-Aldrich.[3] Link

-

Vertex AI Search . (2024). The Effect of the Creatine Analogue Beta-guanidinopropionic Acid on Energy Metabolism. PMC. Link

-

Vertex AI Search . (2024). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. ResearchGate. Link

Sources

Methodological & Application

Deprotection conditions for Boc-Alg(Boc)2-OH side chains

Application Note: High-Efficiency Deprotection of Boc-Alg(Boc)₂-OH Side Chains

Executive Summary

The reagent Boc-Alg(Boc)₂-OH (CAS: 1248587-09-8) represents a specialized building block in peptide synthesis, specifically the protected form of L-2-amino-3-guanidinopropionic acid (also abbreviated as Agp or guanidino-alanine). Unlike standard Arginine (Arg) which possesses a three-carbon spacer, the "Alg" analog has a single-carbon spacer, altering its steric and electronic profile.

This Application Note addresses the critical challenge of removing the Bis-Boc (N,N’-di-tert-butoxycarbonyl) protecting group from the guanidino side chain. While the Boc group is acid-labile, the presence of three Boc groups (one

Key Takeaway: Standard TFA/DCM protocols are insufficient. A high-scavenger "Cocktail" approach is required to drive the equilibrium toward complete deprotection while suppressing

Mechanistic Insight & Chemical Logic

To design a robust protocol, we must understand the deprotection cascade.

-

Protonation: Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc urethane.

-

Fragmentation: The protonated intermediate collapses, releasing the free amine (or guanidine), CO₂, and a tert-butyl cation (

-Bu -

The Threat: In Boc-Alg(Boc)₂-OH, this happens three times per molecule. The guanidine group, once deprotected, is highly nucleophilic. If the local concentration of

-Bu

Visualizing the Deprotection Pathway

Figure 1: Mechanistic flow of acidolytic deprotection. The critical step is the interception of t-Butyl cations by scavengers before they can re-alkylate the deprotected guanidine.

Experimental Protocol: The "Cocktail R" Variant

For Bis-Boc guanidino systems, we recommend a modified Reagent R or Cocktail B approach. The use of Triisopropylsilane (TIS) is non-negotiable as it is the most effective scavenger for carbocations in the presence of guanidines.

Reagents Required

-

TFA (Trifluoroacetic Acid): Peptide synthesis grade (high purity).

-

TIS (Triisopropylsilane): Primary cation scavenger.

-

Water: Hydrolysis facilitator and scavenger.

-

DTT (Dithiothreitol) or Thioanisole: Sulfur-based scavengers (optional but recommended if the peptide contains Met, Cys, or Trp).

-

Cold Diethyl Ether: For precipitation.

Step-by-Step Methodology

Step 1: Preparation of Cleavage Cocktail Prepare the cleavage solution fresh. Do not store.

-

Standard Formulation (High Efficiency):

-

"Sensitive" Formulation (If Met/Trp present):

-

90% TFA

-

5% Thioanisole

-

3% EDT (Ethanedithiol) or DODT

-

2% Anisole

-

Step 2: Solubilization & Reaction

-

Place the protected peptide/amino acid Boc-Alg(Boc)₂-OH in a round-bottom flask.

-

Add the Cleavage Cocktail at a ratio of 10 mL per 1 gram of peptide.

-

Note: Ensure complete dissolution. If the peptide aggregates, the acid cannot penetrate, leading to incomplete removal of the bulky Bis-Boc groups.

-

-

Stirring: Cap the flask (vented with a needle if large scale to release CO₂) and stir at Room Temperature (20–25°C) .

Step 3: Reaction Time Optimization

-

Standard Time: 2.0 to 3.0 hours.[4]

-

Why longer? The removal of the second Boc group on a guanidine is sterically hindered and electronically disfavored after the first Boc leaves (creating a positive charge). Do not rush this step. 30 minutes is often insufficient for Bis-Boc guanidines.

Step 4: Workup & Precipitation

-

Concentrate: Evaporate most of the TFA under a stream of nitrogen or rotary evaporation (keep temperature < 30°C) to reduce volume to ~10-20%.

-

Precipitate: Add ice-cold diethyl ether (10x volume of the remaining solution).

-

Centrifuge: Spin down the white precipitate (3000 rpm, 5 mins). Decant the ether (which contains the scavenged t-butyl adducts).

-

Wash: Resuspend the pellet in fresh cold ether and centrifuge again. Repeat 2-3 times.

Protocol Visualization

Figure 2: Operational workflow for the deprotection of Bis-Boc guanidino substrates.

Comparative Data: Scavenger Efficiency

The following table summarizes the efficiency of different scavenger cocktails specifically for preventing guanidine alkylation in Bis-Boc systems.

| Cocktail Composition | Scavenger Type | Efficiency (Bis-Boc Removal) | Risk of Alkylation | Notes |

| 100% TFA | None | Low | High | Not recommended. Severe alkylation likely. |

| 50% TFA / DCM | None | Medium | High | Used for N-terminal Boc only; insufficient for side-chain Bis-Boc. |

| 95% TFA / 5% H₂O | Hydrolytic | High | Medium | Water is a weak scavenger for t-Butyl cations. |

| 95% TFA / 2.5% TIS / 2.5% H₂O | Silane/Hydrolytic | Optimal | Low | Gold Standard. TIS is highly effective. |

| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Complex | High | Very Low | Use only if sensitive residues (Cys/Trp) are present. |

Troubleshooting & Critical Considerations

A. Incomplete Deprotection (Mono-Boc Species)

If Mass Spectrometry (LC-MS) shows a peak corresponding to [M + 100], one Boc group remains.

-

Cause: The reaction time was too short, or the TFA was old (wet).

-

Solution: Extend reaction time to 4 hours. Ensure the cocktail is prepared fresh.

B. Lactam Formation

The "Alg" residue (2-amino-3-guanidinopropionic acid) has a shorter side chain than Arginine.

-

Risk: While Arginine (3 carbons) forms

-lactams, Alg (1 carbon) is sterically constrained. However, cyclization can still occur if the C-terminus is activated before the side chain is fully stable. -

Prevention: Avoid basic conditions immediately after deprotection. Keep the environment acidic (0.1% TFA) during purification.

C. Solubility Issues

Bis-Boc guanidines are lipophilic; the deprotected product is polar/charged.

-

Observation: The reaction mixture might turn cloudy as the product forms.

-

Action: This is normal. Ensure vigorous stirring to maintain suspension.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7] Chemical Reviews, 109(6), 2455-2504. Link

-

BenchChem. (2025).[3][7] "Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis." Application Note. Link

- Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of N-omega-nitroarginine." International Journal of Peptide and Protein Research, 12(5), 258-268.

-

Verdini, A. S., et al. (1992). "Bis-Boc protection for Arginine."[5][8] Journal of the Chemical Society. (Establishes the lability of Bis-Boc guanidines to TFA).

-

BLD Pharm. (2024). "Product Datasheet: Boc-Alg(Boc)2-OH (CAS 1248587-09-8)." Link

Disclaimer: This protocol involves the use of corrosive acids (TFA) and volatile organic solvents.[1][9] All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. peptide.com [peptide.com]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-arg(boc)2-OH | C21H38N4O8 | CID 11385959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 97745-69-2: Boc-Arg(Boc)2-OH | CymitQuimica [cymitquimica.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. BOC deprotection [ms.bzchemicals.com]

Application Notes & Protocols: Orthogonal Protection Strategies Using Nα-Boc-L-arginine(Nω,Nω'-di-Boc)-OH

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. In tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), achieving orthogonality—the selective deprotection of one class of protecting groups without affecting another—is paramount for synthesizing complex and arginine-rich peptides. This guide provides an in-depth technical overview and detailed protocols for employing Nα-Boc-L-arginine(Nω,Nω'-di-Boc)-OH (Boc-Arg(Boc)₂-OH) in an orthogonal protection strategy. We will explore the chemical principles that underpin this approach, the causality behind key experimental choices, and provide validated, step-by-step protocols for its successful implementation.

A Note on Nomenclature: The user query specified "Boc-Alg(Boc)₂-OH". Our analysis suggests "Alg" is a likely typographical error for "Arg" (Arginine), a common and critical amino acid in peptide chemistry. This document will focus on Boc-Arg(Boc)₂-OH, a cornerstone reagent for Boc-SPPS.

The Principle of Orthogonality in Boc-SPPS

In peptide synthesis, orthogonality refers to the use of multiple, distinct classes of protecting groups that can be removed under different chemical conditions. This allows for the precise and sequential unmasking of reactive functional groups.[1] In the context of Boc-SPPS, the core strategy relies on a differential acid lability between the temporary Nα-amino protecting group and the "permanent" side-chain protecting groups.

-

Nα-Boc Group: This group is labile to moderate acids, typically trifluoroacetic acid (TFA), and is removed at the beginning of each coupling cycle to expose the N-terminal amine for chain elongation.[2]

-

Side-Chain Protecting Groups: These are designed to be stable to the repeated TFA treatments used for Nα-Boc removal. They remain intact throughout the entire chain assembly and are only removed during the final step, which involves cleaving the completed peptide from the solid support using a strong acid, such as anhydrous hydrogen fluoride (HF).[2]

The use of Boc-Arg(Boc)₂-OH is a classic example of this "acid-gradient" orthogonality. The two Boc groups protecting the side-chain guanidinium function of arginine are significantly more stable to acid than the single Nα-Boc group. This difference in stability is the key to the entire synthetic strategy.

Why Choose the Boc-Arg(Boc)₂-OH Strategy?

The guanidinium group of arginine is strongly basic (pKa ~12.5) and highly nucleophilic, necessitating robust protection to prevent undesirable side reactions during peptide synthesis. While other protecting groups like Tosyl (Tos) and Nitro (NO₂) are available in Boc chemistry, the di-Boc protection scheme offers distinct advantages.[3][4]

Causality Behind the Choice:

-

Reduced Side Reactions during Cleavage: Unlike sulfonyl-based protecting groups (e.g., Tos), the cleavage of Boc groups does not generate highly reactive sulfonyl species that can lead to the alkylation of sensitive residues like tryptophan.[3]

-

Improved Solubility: The presence of three Boc groups can, in some cases, improve the solubility of the amino acid derivative in organic solvents used for coupling.

-

Complete Guanidinium Masking: The two Boc groups effectively shield the entire guanidinium moiety, minimizing the risk of side reactions such as acylation or δ-lactam formation during the activation step, although some studies indicate a higher propensity for δ-lactam formation compared to other protecting groups under certain activation conditions.[2][5]

The primary trade-off is the requirement for strong acid (typically HF) for the final deprotection, a hazardous reagent that requires specialized equipment and handling procedures.[2][6]

Experimental Workflow and Protocols

The successful implementation of the Boc-Arg(Boc)₂-OH strategy hinges on the precise execution of a cyclic process involving deprotection, neutralization, and coupling, followed by a final cleavage step.

Diagram of the Orthogonal SPPS Workflow

The following diagram illustrates the key steps in a single cycle of peptide elongation using Boc-Arg(Boc)₂-OH, culminating in the final deprotection.

Caption: Orthogonal workflow in Boc-SPPS using Boc-Arg(Boc)₂-OH.

Protocol 1: Standard Cycle for Incorporation of Boc-Arg(Boc)₂-OH

This protocol details the steps for a single coupling cycle on a manual synthesis platform. It assumes the synthesis is proceeding on a pre-loaded Merrifield or PAM resin.

Materials:

-

Peptide-resin (with free N-terminal amine from the previous cycle)

-

Boc-Arg(Boc)₂-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Isopropyl alcohol (IPA)

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.

-

Nα-Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.[2] Agitate for 1-2 minutes and drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[2]

-

Rationale: The initial short treatment removes residual solvents and initiates the deprotection. The longer, main deprotection step ensures complete removal of the Nα-Boc group. The side-chain Arg(Boc)₂ groups are stable under these conditions.

-

-

Washing:

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3x), followed by IPA (2x), and finally DCM (3x) to remove all traces of acid.

-

-

Neutralization:

-

Wash the resin with a solution of 5-10% DIEA in DCM or DMF (2x, 2 minutes each).[2]

-

Wash again with DCM (3x) and then DMF (3x) to remove excess base.

-

Rationale: Neutralization of the N-terminal ammonium trifluoroacetate salt is crucial. The free amine is a much better nucleophile for the subsequent coupling reaction.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-Arg(Boc)₂-OH (2-4 equivalents relative to resin substitution) and HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIEA (4-8 equivalents relative to resin substitution) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[2]

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Rationale: Pre-activation of the carboxylic acid with HBTU forms a highly reactive ester, facilitating efficient amide bond formation. DIEA acts as the activation base and neutralizes the HCl byproduct.

-

-

Monitoring and Washing:

-

Monitor the coupling reaction for completion using a qualitative method like the Kaiser test (ninhydrin test). If the test is positive (blue beads), the coupling is incomplete and should be repeated.

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

-

Protocol 2: Final Cleavage and Side-Chain Deprotection

This step uses highly hazardous anhydrous hydrogen fluoride (HF) and must be performed by trained personnel using a dedicated, HF-resistant apparatus in a well-ventilated fume hood.[6]

Materials:

-

Dry peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol, dimethyl sulfide (DMS))

-

Cold diethyl ether

-

Kel-F reaction vessel and HF line apparatus

Step-by-Step Methodology:

-

Preparation:

-

Ensure the final Nα-Boc group has been removed from the peptide-resin as described in Protocol 1 (Steps 2-3).[7]

-

Thoroughly dry the peptide-resin under high vacuum for several hours.

-

Place the dry resin (typically 0.2-1.0 g) and a Teflon-coated stir bar into the Kel-F reaction vessel.

-

-

Addition of Scavengers:

-

Add the scavenger cocktail to the resin. A common general-purpose cocktail is a 90:5:5 (v/v/v) mixture of HF:anisole:p-cresol. For 1 gram of resin, approximately 1-2 mL of total scavenger volume is used.[8]

-

Rationale: During cleavage, the Boc groups form reactive tert-butyl cations, and benzyl-based protecting groups (if present on other amino acids) form benzyl cations. These carbocations can irreversibly alkylate nucleophilic side chains, especially Tryptophan and Methionine. Scavengers are electron-rich aromatic compounds that act as carbocation traps, preventing these side reactions.[8]

-

-

HF Distillation and Cleavage:

-

Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.[9]

-

Once the HF is collected, replace the cooling bath with an ice-water bath to bring the temperature to 0 °C.

-

Stir the reaction mixture at 0 °C for 60-90 minutes.

-

Rationale: The strong acidity of liquid HF (H₀ ≈ -11) is required to cleave the more stable side-chain Boc groups and the linker attaching the peptide to the resin.[8] Performing the reaction at 0 °C provides sufficient energy for cleavage while minimizing acid-catalyzed side reactions like peptide bond hydrolysis.

-

-

HF Removal and Peptide Precipitation:

-

After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum.

-

Wash the resin-peptide mixture with a large volume of cold diethyl ether. This precipitates the peptide while dissolving the scavengers and cleaved protecting group fragments.

-

-

Peptide Isolation and Purification:

-

Filter the precipitated peptide and wash several more times with cold ether.

-

Dry the crude peptide under vacuum.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Summary: Stability and Cleavage Conditions

The successful execution of this orthogonal strategy depends on the differential stability of the Boc groups. The following table summarizes the conditions required for selective deprotection.

| Protecting Group | Location | Reagent | Typical Conditions | Stability/Purpose |

| Boc | Nα-Amine | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-30 minutes at Room Temp | Labile: Cyclically removed at each step of synthesis.[2] |

| (Boc)₂ | Arginine Side-Chain | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-30 minutes at Room Temp | Stable: Remains intact during Nα-Boc deprotection.[2] |

| (Boc)₂ | Arginine Side-Chain | Anhydrous Hydrogen Fluoride (HF) with Scavengers | 60-90 minutes at 0 °C | Labile: Removed during the final peptide cleavage from the resin.[2][9] |

Conclusion

The use of Boc-Arg(Boc)₂-OH within a Boc-SPPS framework is a robust and effective orthogonal strategy for the synthesis of arginine-containing peptides. Its success is rooted in the differential acid lability between the Nα-Boc and the side-chain (Boc)₂ protecting groups. By carefully controlling the acid strength—using moderate acid (TFA) for cyclic deprotection and strong acid (HF) for final cleavage—researchers can achieve high-fidelity synthesis of complex peptide targets. While the hazardous nature of HF requires stringent safety protocols, the cleanliness of the cleavage and the robust protection offered by the di-Boc moiety make this a valuable tool for advanced peptide synthesis in drug discovery and biomedical research.

References

- BenchChem. (2025). A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. BenchChem.com.

- Sigma-Aldrich. Boc Resin Cleavage Protocol. Sigmaaldrich.com.

- BenchChem. (2025). Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis. BenchChem.com.

- ChemPep Inc. Boc Solid Phase Peptide Synthesis. Chempep.com.

- Aapptec. Cleaving peptides from Merrifield resin; TFMSA cleavage. Aapptec.com.

- Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press, Totowa, NJ.

- Del-Ben, A., et al. (2018). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. The University of Queensland eSpace.

- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Merckmillipore.com.

- Tam, J. P., et al. (1983). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. Journal of the American Chemical Society, 105(21), 6442–6455.

- National Institutes of Health. (2013). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC, NIH.

- The Common Organic Chemistry. Boc Deprotection - TFA. Organic-chemistry.org.

- Amazon Web Services. A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. S3.amazonaws.com.

- Aapptec. Amino Acid Sidechain Deprotection. Aapptec.com.

- ResearchGate. Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B).

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.com.

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxbiotech.com.

- ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.

- National Institutes of Health. (2011). Formation of arginine modifications in a model system of Nα-tert-butoxycarbonyl (Boc). PMC, NIH.

- Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2948.

- BenchChem. (2025). A Head-to-Head Battle in Peptide Synthesis: Boc-Arg(Tos)-OH vs. Fmoc-Arg(Pbf). BenchChem.com.

- Chem-Impex International, Inc. Nα-Boc-L-arginine. Chemimpex.com.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 9. chempep.com [chempep.com]

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Efficiency of Sterically Hindered Amino Acids

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in solid-phase peptide synthesis (SPPS): the inefficient coupling of sterically hindered amino acids. The bulky nature of certain amino acid side chains, or substitution at the α-carbon, can physically obstruct the formation of a peptide bond, leading to low yields, deletion sequences, and difficult purifications.[1]

This resource, grounded in established chemical principles and field-proven techniques, will equip you with the knowledge to diagnose coupling problems, select the appropriate reagents, and optimize your reaction conditions to successfully synthesize even the most challenging peptide sequences.

Troubleshooting Guide: Low Coupling Efficiency

If you are experiencing low coupling efficiency with a sterically hindered amino acid, this guide provides a systematic approach to identify the cause and implement a solution.

Diagram: Troubleshooting Workflow

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 1: Inadequate Activation of the Carboxylic Acid